molecular formula C22H13N3O2S3 B2532896 5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 888411-20-9

5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2532896
CAS No.: 888411-20-9
M. Wt: 447.55
InChI Key: RXGVSYVPFOWLGI-UHFFFAOYSA-N
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Description

5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H13N3O2S3 and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Protocols and Chemical Importance

  • Synthetic Approaches for Heterocyclic Compounds : Synthetic protocols for compounds like 6$H$-benzo[$c$]chromen-6-ones, which share structural motifs with the query compound, have been extensively reviewed. These compounds are significant due to their pharmacological importance and the limited quantities produced by natural sources. Various synthetic procedures, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, have been outlined. Such methodologies might be applicable or adaptable for synthesizing the query compound, showcasing the versatility and synthetic accessibility of these heterocyclic systems (Ofentse Mazimba, 2016).

Biological Significance of Structurally Similar Compounds

  • Biological Activities of Benzothiazole Derivatives : Benzothiazole and its derivatives, including compounds that resemble the query compound, have been identified as possessing a broad spectrum of biological activities. These include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of several potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton. This highlights the therapeutic potential of benzothiazole derivatives in drug discovery and development (Sumit et al., 2020).

  • Heterocyclic Compounds in Drug Design : Heterocyclic compounds, including those containing thiophene and benzothiazole rings, play a prominent role in drug design due to their structural units being part of bioactive molecules. The review emphasizes the importance of substituents like furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues, demonstrating the versatility of these compounds in generating pharmacologically active agents (T. Ostrowski, 2022).

Future Directions

Benzothiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . Therefore, the future research directions could include further exploration of the anticancer activities of benzothiazole derivatives.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O2S3/c26-20(16-9-10-17(28-16)21-23-13-6-2-4-8-15(13)29-21)25-22-24-19-12-5-1-3-7-14(12)27-11-18(19)30-22/h1-10H,11H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGVSYVPFOWLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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